Methyl 2-diethoxyphosphoryl-2-methoxyacetate
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Overview
Description
Methyl 2-diethoxyphosphoryl-2-methoxyacetate, also known as DFP or DEF, is a chemical compound that belongs to the organophosphate family. It is widely used in scientific research as a tool to study the mechanism of action of acetylcholinesterase inhibitors, which are compounds that affect the neurotransmitter acetylcholine.
Mechanism Of Action
Methyl 2-diethoxyphosphoryl-2-methoxyacetate acts as an irreversible inhibitor of acetylcholinesterase by covalently binding to the enzyme's active site. This results in the inhibition of acetylcholine breakdown, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors.
Biochemical And Physiological Effects
The prolonged stimulation of cholinergic receptors can lead to a range of biochemical and physiological effects, including increased muscle contraction, bradycardia, miosis, bronchoconstriction, and increased secretions. In high doses, Methyl 2-diethoxyphosphoryl-2-methoxyacetate can cause seizures, respiratory failure, and death.
Advantages And Limitations For Lab Experiments
Methyl 2-diethoxyphosphoryl-2-methoxyacetate is a valuable tool for studying the mechanism of action of acetylcholinesterase inhibitors in vitro and in vivo. However, its use is limited by its toxicity and the need for specialized equipment and safety protocols. Furthermore, the irreversible nature of Methyl 2-diethoxyphosphoryl-2-methoxyacetate's inhibition of acetylcholinesterase makes it difficult to study the recovery of enzyme activity after exposure to the compound.
Future Directions
Future research on Methyl 2-diethoxyphosphoryl-2-methoxyacetate could focus on developing safer and more selective acetylcholinesterase inhibitors for therapeutic use. Additionally, studies could investigate the use of Methyl 2-diethoxyphosphoryl-2-methoxyacetate as a tool for studying the role of acetylcholine in various physiological and pathological processes, such as Alzheimer's disease and myasthenia gravis. Finally, research could explore the potential use of Methyl 2-diethoxyphosphoryl-2-methoxyacetate as a chemical warfare agent and develop strategies for its detection and decontamination.
Synthesis Methods
Methyl 2-diethoxyphosphoryl-2-methoxyacetate can be synthesized by reacting methyl chloroacetate with diethyl phosphite and sodium methoxide in methanol. The reaction yields Methyl 2-diethoxyphosphoryl-2-methoxyacetate as a colorless liquid with a boiling point of 129-131°C.
Scientific Research Applications
Methyl 2-diethoxyphosphoryl-2-methoxyacetate is widely used in scientific research to study the mechanism of action of acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in muscle contraction, cognition, and memory. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and harmful effects on the body.
properties
CAS RN |
16141-79-0 |
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Product Name |
Methyl 2-diethoxyphosphoryl-2-methoxyacetate |
Molecular Formula |
C8H17O6P |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-methoxyacetate |
InChI |
InChI=1S/C8H17O6P/c1-5-13-15(10,14-6-2)8(12-4)7(9)11-3/h8H,5-6H2,1-4H3 |
InChI Key |
ORDHSXIQNXYWNF-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C(=O)OC)OC)OCC |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)OC)OCC |
Pictograms |
Irritant |
synonyms |
(Diethoxyphosphoryl)(methoxy)acetic Acid Methyl Ester; Methoxyphosphono-Acetic Acid Diethyl 1-Methyl Ester |
Origin of Product |
United States |
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